rac Demethyl Citalopram-d3 Hydrochloride

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIZNULSIBGJPJ-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345061 |

Source

|

| Record name | 1-(4-Fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189650-18-7 |

Source

|

| Record name | 1-(4-Fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

rac Demethyl Citalopram-d3 Hydrochloride chemical properties

An In-Depth Technical Guide to rac-Demethyl Citalopram-d3 Hydrochloride: Properties and Applications

This guide provides a comprehensive technical overview of rac-Demethyl Citalopram-d3 Hydrochloride, a critical tool in the field of pharmaceutical analysis and drug development. Designed for researchers, analytical scientists, and pharmacokineticists, this document delves into the core chemical properties, synthesis rationale, and principal applications of this stable isotope-labeled compound, with a focus on its pivotal role in bioanalytical quantification.

Introduction and Core Function

rac-Demethyl Citalopram-d3 Hydrochloride is the deuterated form of Demethylcitalopram (also known as Desmethylcitalopram or DCIT), the primary active metabolite of the widely prescribed antidepressant, Citalopram.[1][2] Citalopram is a selective serotonin reuptake inhibitor (SSRI) that functions by increasing the levels of serotonin in the synaptic cleft.[3][4] Like its parent compound, Demethylcitalopram is pharmacologically active and contributes to the therapeutic effects.[2][5]

The defining feature of this specific molecule is the incorporation of three deuterium (d3) atoms on the methylamino group.[1] This isotopic labeling renders it an ideal internal standard for quantitative bioanalysis, particularly in studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Its utility stems from the fact that it is chemically identical to the endogenous metabolite, ensuring it behaves similarly during sample extraction, chromatography, and ionization, yet is distinguishable by its increased mass. This co-elution and differential mass detection form the bedrock of the most accurate and precise methods for quantifying Citalopram and its metabolites in complex biological matrices.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a reference standard is paramount for its correct handling, storage, and application.

| Property | Value | Source(s) |

| Chemical Name | rac-1-(4-Fluorophenyl)-1-[3-(methyl-d3)amino-propyl]-1,3-dihydro-isobenzofuran-5-carbonitrile Hydrochloride | [1] |

| Synonyms | rac Demethyl Citalopram-d3 HCl, N-Desmethylcitalopram-d3 HCl | [1][8] |

| CAS Number | 1189650-18-7 | [1][9] |

| Molecular Formula | C₁₉H₁₇D₃ClFN₂O | [1][9] |

| Molecular Weight | 349.84 g/mol | [1][9] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Storage | 2-8°C, Refrigerator, Under Inert Atmosphere, Hygroscopic | [1][10] |

| Parent Compound | Citalopram (CAS: 59729-33-8) | [3] |

| Unlabeled Metabolite | rac-Demethyl Citalopram (CAS: 62498-67-3) | [2] |

The Rationale for Deuteration: A Bioanalytical Perspective

The primary purpose of synthesizing rac-Demethyl Citalopram-d3 Hydrochloride is for its use as a stable isotope-labeled internal standard (SIL-IS). In quantitative mass spectrometry, an SIL-IS is considered the "gold standard" for correcting analytical variability.

Causality behind this choice:

-

Physicochemical Equivalence: Deuterium substitution results in a negligible change in the compound's chemical properties (e.g., pKa, polarity, reactivity). Therefore, the SIL-IS and the native analyte exhibit nearly identical behavior during sample preparation (protein precipitation, liquid-liquid extraction, solid-phase extraction), chromatographic separation, and ionization in the mass spectrometer source.[11]

-

Correction for Matrix Effects: Biological samples (plasma, urine, tissue homogenates) contain numerous endogenous components that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Because the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signal responses remains constant, leading to accurate quantification.

-

Mass Differentiation: The +3 Da mass difference allows the mass spectrometer to detect and quantify the analyte and the SIL-IS simultaneously and without interference, even though they are not chromatographically separated.

The metabolic conversion of Citalopram and the role of the labeled standard are illustrated below.

Caption: Citalopram metabolism and the role of the d3-labeled internal standard.

Application in Quantitative Bioanalysis: A Validated Protocol

The use of rac-Demethyl Citalopram-d3 HCl is central to methods for determining the pharmacokinetics of Citalopram or for forensic toxicology cases.[6][12] Below is a self-validating protocol framework for the quantification of Demethylcitalopram in human plasma, synthesized from established methodologies.[11][12][13]

Experimental Protocol: Quantification of Demethylcitalopram in Human Plasma

1. Preparation of Standards and Quality Controls (QCs): a. Prepare a primary stock solution of Demethylcitalopram and a separate primary stock of rac-Demethyl Citalopram-d3 HCl (Internal Standard, IS) in methanol at 1 mg/mL.[14] b. Create a series of working standard solutions of Demethylcitalopram by serial dilution of the primary stock. c. Prepare a single IS working solution (e.g., 100 ng/mL) by diluting the IS primary stock. d. Spike blank human plasma with the working standard solutions to create calibration standards (e.g., 1-500 ng/mL) and quality control samples (low, mid, high concentrations).

2. Sample Preparation (Solid-Phase Extraction - SPE): a. To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. b. Vortex briefly to mix. c. Add 200 µL of 0.1 M phosphate buffer (pH 6.0) to condition the sample. d. Load the entire mixture onto a conditioned mixed-mode cation exchange SPE cartridge. e. Wash the cartridge with deionized water followed by methanol to remove interferences. f. Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. g. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions: a. LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm). b. Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. c. Flow Rate: 0.4 mL/min. d. Injection Volume: 5 µL. e. Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source. f. Detection: Multiple Reaction Monitoring (MRM).

- Demethylcitalopram: Q1 (311.2) -> Q3 (e.g., 109.1, specific fragment depends on tuning).

- Demethylcitalopram-d3 (IS): Q1 (314.2) -> Q3 (e.g., 112.1, corresponding fragment).

4. Data Analysis and Validation: a. Integrate the peak areas for both the analyte and the IS. b. Calculate the peak area ratio (Analyte Area / IS Area). c. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. d. Quantify unknown samples using the regression equation. e. The protocol is validated by ensuring the accuracy and precision of the QC samples are within acceptable limits (e.g., ±15% of nominal, ±20% at the lower limit of quantification) as per regulatory guidelines.[15]

Bioanalytical Workflow Diagram

Caption: A typical bioanalytical workflow for drug quantification using an internal standard.

Conclusion

rac-Demethyl Citalopram-d3 Hydrochloride is more than just a labeled metabolite; it is an enabling tool for high-fidelity research in drug development and toxicology. Its carefully designed structure provides the foundation for robust, reliable, and reproducible bioanalytical methods. By mimicking the behavior of its endogenous counterpart while maintaining a distinct mass signature, it allows scientists to overcome the inherent challenges of quantification in complex biological systems. This technical guide underscores its essential properties and provides a framework for its application, reinforcing its status as an indispensable standard in modern analytical science.

References

-

Pharmaffiliates. rac Demethyl Citalopram-d3 Hydrochloride. [Online] Available at: [Link]

-

Riccarda, A., et al. (2007). Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry. PubMed. [Online] Available at: [Link]

-

Wikipedia. Desmethylcitalopram. [Online] Available at: [Link]

-

Whirl-Carrillo, M., et al. (2012). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and genomics. [Online] Available at: [Link]

-

ResearchGate. The chemical structure of citalopram. [Online] Available at: [Link]

- Google Patents. Method for the preparation of citalopram.

-

Cerilliant. N-Desmethylcitalopram HCl. [Online] Available at: [Link]

-

Ratajczak-Wrona, W., et al. (2016). Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. National Institutes of Health. [Online] Available at: [Link]

-

Pharmaffiliates. Citalopram-impurities. [Online] Available at: [Link]

-

Dalsgaard, P. W., et al. (2015). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases. ResearchGate. [Online] Available at: [Link]

-

Defense Technical Information Center. Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. [Online] Available at: [Link]

-

TIJER. Determination of Citalopram by RP-HPLC & it's stability indicative studies. [Online] Available at: [Link]

-

Meng, Q. H., & Gauthier, D. (2005). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. Clinical Biochemistry. [Online] Available at: [Link]

-

PubChem. Desmethyl citalopram hydrochloride. [Online] Available at: [Link]

-

IJCRT.org. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ESCITALOPRAM IN HUMAN PLASMA USING RP-HPLC METHOD. [Online] Available at: [Link]

-

ClinPGx. Citalopram and Escitalopram Pathway, Pharmacokinetics. [Online] Available at: [Link]

-

ResearchGate. (PDF) Development and validation of stability indicating assay methods (SIAMs) for citalopram hbr by using uv-visible spectrophotometer and rp-hplc. [Online] Available at: [Link]

-

CORE. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ESCITALOPRAM OXALATE IN HUMAN PLASMA BY USING RP-HPLC METH. [Online] Available at: [Link]

-

Sidhu, J., et al. (2002). Single-dose pharmacokinetics of citalopram in patients with moderate renal insufficiency or hepatic cirrhosis compared with healthy subjects. PubMed. [Online] Available at: [Link]

-

National Institutes of Health. Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. [Online] Available at: [Link]

-

YouTube. Pharmacology of Citalopram (Celexa) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Online] Available at: [Link]

-

PubChem. Desmethylcitalopram. [Online] Available at: [Link]

-

Gajecki, D., et al. (2023). Citalopram. StatPearls. [Online] Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. rac Desmethyl Citalopram-d4 Hydrobromide [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. N-DESMETHYLCITALOPRAM HYDROCHLORIDE | 144025-14-9 [chemicalbook.com]

- 11. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijcrt.org [ijcrt.org]

- 14. N-Desmethylcitalopram HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

Technical Guide: Bioanalysis of rac-N-Demethylcitalopram-d3 Hydrochloride via LC-MS/MS

Executive Summary

rac-N-Demethylcitalopram-d3 Hydrochloride (DMC-d3) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of N-Desmethylcitalopram (Norcitalopram), the primary active metabolite of the antidepressant Citalopram.[1]

In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the conversion of Citalopram to DMC is mediated by CYP2C19 and CYP3A4.[1] Accurate measurement of DMC is essential for determining metabolic phenotype (poor vs. rapid metabolizers).[1][2] This guide details the mass spectrometry characteristics, fragmentation mechanics, and method development strategies for DMC-d3, ensuring regulatory compliance (FDA/EMA) and data integrity.

Physicochemical Characterization

Before method optimization, the physicochemical behavior of the analyte must be understood to select the correct ionization and extraction modes.[1]

| Parameter | Data | Implications for Analysis |

| Chemical Name | rac-N-Demethylcitalopram-d3 Hydrochloride | Covers both R and S enantiomers (co-elute on C18).[1] |

| Molecular Formula | C₂₀H₁₈D₃FN₂O[1][2] · HCl | Monoisotopic Mass (Free Base): ~313.20 Da |

| pKa (Basic) | ~9.5 (Secondary Amine) | Highly ionized at acidic pH; ideal for Positive ESI.[1] |

| LogP | ~3.5 | Hydrophobic; suitable for Reversed-Phase LC (C18/Biphenyl).[1] |

| Solubility | Methanol, DMSO, Water | Stock solutions should be prepared in Methanol.[1][2] |

Mass Spectrometry Characterization

The detection of DMC-d3 relies on Triple Quadrupole (QqQ) mass spectrometry using Multiple Reaction Monitoring (MRM).[1]

Ionization Source Parameters

-

Mode: Electrospray Ionization (ESI) – Positive Polarity.[1][2][3]

-

Mechanism: Protonation of the secondary amine nitrogen

.[1] -

Source Temperature (TEM): 450–550°C (High temp required for efficient desolvation of the amine).[1]

MRM Transitions & Fragmentation Pathway

The fragmentation of Citalopram derivatives is dominated by the cleavage of the propyl-amine side chain from the isobenzofuran core.[1]

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Type | Collision Energy (CE) |

| DMC-d3 | 314.2 $[M+H]^+ $ | 262.1 | Quantifier | 25–30 eV |

| DMC-d3 | 314.2 $[M+H]^+ $ | 109.0 | Qualifier | 40–50 eV |

| Target Analyte (DMC) | 311.2 | 262.1 | Quantifier | 25–30 eV |

Critical Technical Insight (Crosstalk Risk): Note that both the labeled IS (314) and the unlabeled analyte (311) produce the same product ion (262.1) .[1]

-

Mechanism:[1][4] The d3 label is typically located on the N-methyl group.[1][2] The major fragmentation pathway involves the loss of the entire amine side chain (containing the label).[1] Therefore, the remaining isobenzofuran core (m/z 262) is identical for both species.[1]

-

Mitigation: This is acceptable in MRM because Q1 selects the unique parent masses (314 vs 311).[1][2] However, chromatographic separation must be sufficient, or the Q1 isolation window must be tight (<0.7 Da) to prevent isotopic contribution from the analyte's M+3 isotope (though natural abundance of M+3 is low).[1]

Fragmentation Visualization

The following diagram illustrates the specific cleavage leading to the quantifier ion.

Caption: CID fragmentation pathway of N-Demethylcitalopram-d3 showing the generation of the common 262.1 m/z core ion.[1]

Analytical Method Development (LC-MS/MS)

Chromatographic Conditions

Separation of DMC from the parent Citalopram and the didemethyl metabolite is crucial to avoid in-source fragmentation interference.[1]

-

Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm).[1][2]

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2][5]

-

Role: Buffers pH to ~3.5, ensuring the amine is protonated and suppressing silanol activity on the column.

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10% | Load/Desalt |

| 0.50 | 10% | Hold |

| 3.00 | 90% | Elution of DMC (~2.1 min) |

| 4.00 | 90% | Wash |

| 4.10 | 10% | Re-equilibration |

Sample Preparation Protocol

To minimize matrix effects (phospholipid suppression) which can differentially affect the signal if the IS does not co-elute perfectly, a rigorous extraction is required.[1]

Protocol: Protein Precipitation (PPT) with Phospholipid Removal

While LLE (Liquid-Liquid Extraction) is cleaner, PPT is faster for high-throughput TDM.[1]

-

Aliquot: Transfer 50 µL of plasma/serum to a 96-well plate.

-

Spike IS: Add 20 µL of rac-N-Demethylcitalopram-d3 working solution (e.g., 500 ng/mL in MeOH).

-

Precipitate: Add 200 µL of cold Acetonitrile containing 1% Formic Acid.

-

Vortex: Mix at high speed for 5 minutes.

-

Centrifuge: 4000 rpm for 10 minutes at 4°C.

-

Transfer: Move supernatant to a clean plate.

-

Injection: Inject 2–5 µL into the LC-MS/MS.

Workflow Visualization

The following diagram outlines the logical flow of the bioanalytical method, emphasizing the self-validating nature of using a deuterated internal standard.

Caption: Step-by-step bioanalytical workflow from sample extraction to ratiometric quantification.

Validation & Troubleshooting

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.[1]

Linearity & Range

Deuterium Isotope Effect[1][2]

-

Issue: Deuterated compounds can sometimes elute slightly earlier than non-labeled analogs on C18 columns.

-

Check: Verify retention times during validation. If separation >0.1 min occurs, matrix suppression zones may not overlap perfectly.[1][2]

-

Solution: If shift is observed, switch to a Phenyl-Hexyl or Biphenyl column, which often minimizes this effect compared to C18.[1][2]

Stereochemistry Note

Since this guide covers the racemic (rac) form:

-

Standard LC methods will show one peak (R and S co-elute).[1]

-

If the study requires separating S-Demethylcitalopram (active) from R-Demethylcitalopram, a Chiralcel OD-R column must be used with a mobile phase of Acetonitrile:Buffer (pH 9).[1]

References

-

Rochat, B., et al. (2007).[1][2] Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS.[1][2][6] Journal of Chromatography B. Link[1]

-

Thermo Fisher Scientific. (2023).[1][2] Quantification of Antidepressants in Human Serum by LC-MS/MS for Clinical Research. Application Note 72739.[1][2] Link

-

Hiemkq, S., et al. (2014).[1][2] Simultaneous determination of citalopram, its metabolites, and risperidone in plasma by LC-MS/MS.[1][2] Journal of Pharmaceutical and Biomedical Analysis.[1][2] Link

-

NIST Chemistry WebBook. Mass spectrum of Demethylcitalopram.Link[1]

Sources

- 1. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. phenomenex.com [phenomenex.com]

- 6. Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: rac-Demethyl Citalopram-d3 Hydrochloride – Physicochemical Characterization & Bioanalytical Application

Executive Summary

rac-Demethyl Citalopram-d3 Hydrochloride (also known as N-Desmethylcitalopram-d3 HCl) is a stable isotope-labeled metabolite of the antidepressant Citalopram. It serves as a critical Internal Standard (IS) in clinical and forensic toxicology.

While often described generically as a "white solid," its physical behavior—specifically its hygroscopicity and polymorphic tendencies —directly impacts analytical accuracy. This guide moves beyond basic physical description to address the implications of its physical state on laboratory workflows, ensuring precision in LC-MS/MS quantitation.

Physicochemical Characterization

Physical Appearance & State

At the macroscopic level, high-purity rac-Demethyl Citalopram-d3 Hydrochloride presents as:

-

Form: Crystalline or amorphous solid (depending on lyophilization/precipitation method).

-

Color: Off-white to pale yellow.[1]

-

Texture: Fine powder; however, it frequently exhibits clumping due to moisture absorption.

| Property | Specification | Technical Note |

| Molecular Formula | C₁₉H₁₇D₃ClFN₂O[1] · HCl | Deuterium labeling typically occurs on the N-methyl group. |

| Molecular Weight | ~349.85 g/mol | +3 Da shift relative to unlabeled Demethylcitalopram (346.83 g/mol ). |

| Solubility | Methanol, DMSO, Water | High solubility in polar protic solvents; sparingly soluble in non-polar organics (Hexane). |

| Hygroscopicity | High | CRITICAL: Rapidly absorbs atmospheric water, transitioning from a free-flowing powder to a sticky gum. |

The "Sticky Gum" Phenomenon (Causality & Prevention)

The hydrochloride salt form improves water solubility but introduces significant hygroscopicity.

-

Mechanism: The ionic lattice energy of the HCl salt is easily disrupted by water molecules, which form a hydrate layer on the crystal surface.

-

Impact: If the vial is opened in a humid environment, the "white powder" appearance will degrade into a translucent, sticky residue within minutes. This alters the effective mass, leading to gravimetric errors during stock solution preparation.

Handling & Stability Protocols

To maintain the integrity of the physical form and ensure accurate quantitation, the following "Self-Validating" protocol must be strictly followed.

Protocol: Hygroscopic Material Weighing

Standard Operating Procedure (SOP-D3-HCl)

-

Equilibration: Remove the vial from the freezer (-20°C) and allow it to reach room temperature (20-25°C) inside a desiccator for at least 60 minutes.

-

Reasoning: Prevents condensation of atmospheric moisture onto the cold solid.

-

-

Environment: Weighing should occur in a humidity-controlled environment (<40% RH) or a glove box if available.

-

Rapid Dissolution: Do not weigh onto weighing paper. Weigh directly into the volumetric flask or a pre-tared glass vial.

-

Solvent Addition: Immediately add the solvent (e.g., Methanol) to the solid. Do not let the solid sit exposed on the balance.

Visualizing the Stability Workflow

Figure 1: Critical handling workflow to prevent moisture-induced physical degradation.

Analytical Verification (Identity Confirmation)

The physical appearance is the first check; analytical data is the final proof. The "d3" labeling provides a distinct mass spectral signature.

Mass Spectrometry (LC-MS/MS)

The presence of three deuterium atoms results in a mass shift of +3 Daltons compared to the unlabeled analyte.

-

Parent Compound (Unlabeled): Precursor Ion m/z ~311.2 (M+H)⁺

-

Internal Standard (d3-Labeled): Precursor Ion m/z ~314.2 (M+H)⁺

Mechanism of Action: The d3-isotope label is chemically stable and does not exchange with solvent protons. In the mass spectrometer, the physical co-elution of the IS with the analyte allows the IS to compensate for matrix effects (ion suppression/enhancement) in real-time.

Diagram: Internal Standard Logic

Figure 2: The bioanalytical workflow relying on the physicochemical equivalence of the d3-IS and the analyte.

References

-

Cerilliant/Sigma-Aldrich. (2025). N-Desmethylcitalopram-D3 HCl Certified Reference Material Datasheet. Retrieved from

-

Toronto Research Chemicals. (2024). rac-Demethyl Citalopram-d3 Hydrochloride Product Information. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Desmethylcitalopram. Retrieved from

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

- Nirogi, R., et al. (2017). Use of deuterated internal standards in LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Section 4).

Sources

An In-depth Technical Guide on the Solubility of rac-Demethyl Citalopram-d3 Hydrochloride in Methanol

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Analysis of Citalopram and its Metabolites

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1][2] Its primary active metabolite, desmethylcitalopram, also contributes to its therapeutic effects.[1][3] For researchers and drug development professionals, particularly in pharmacokinetic, pharmacodynamic, and toxicological studies, the use of stable isotope-labeled internal standards is paramount for accurate quantification of drug and metabolite concentrations in biological matrices. rac-Demethyl Citalopram-d3 Hydrochloride is a deuterated analog of a citalopram metabolite and serves as an essential internal standard in such bioanalytical assays.[4][5]

The solubility of this internal standard in a suitable organic solvent is a fundamental parameter that underpins the entire analytical workflow. Methanol is a common solvent in analytical chemistry due to its polarity and ability to dissolve a wide range of organic molecules.[6] A thorough understanding of the solubility of rac-Demethyl Citalopram-d3 Hydrochloride in methanol is therefore not merely an academic exercise but a prerequisite for the preparation of accurate stock solutions, calibration standards, and quality control samples. This guide provides a comprehensive overview of the solubility of rac-Demethyl Citalopram-d3 Hydrochloride in methanol, including its physicochemical basis, a detailed experimental protocol for its determination, and practical considerations for its use in a laboratory setting.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the properties of the solvent. In the case of rac-Demethyl Citalopram-d3 Hydrochloride and methanol, several key factors come into play:

-

Polarity: Methanol is a polar protic solvent, capable of hydrogen bonding. The rac-Demethyl Citalopram-d3 Hydrochloride molecule possesses several polar functional groups, including a secondary amine, a nitrile group, and a fluorine atom, as well as the hydrochloride salt form, which enhances its polarity.[7][8] These groups can interact favorably with the polar methanol molecules, promoting dissolution.

-

Molecular Weight: The molecular weight of rac-Demethyl Citalopram-d3 Hydrochloride is 349.84 g/mol .[4][5]

-

Hydrochloride Salt: The presence of the hydrochloride salt significantly increases the aqueous and polar solvent solubility of the parent molecule by introducing a charged species that can readily interact with polar solvent molecules.

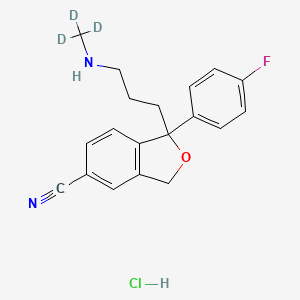

Molecular Structure of rac-Demethyl Citalopram-d3 Hydrochloride

Caption: Molecular structure of rac-Demethyl Citalopram-d3 Hydrochloride.

Quantitative Solubility Data

While extensive quantitative solubility data for rac-Demethyl Citalopram-d3 Hydrochloride in methanol is not widely published in the academic literature, a key reference point is available from commercial suppliers of certified reference materials.

| Compound | Solvent | Concentration (as free base) | Source |

| N-Desmethylcitalopram-D3 HCl | Methanol | 100 µg/mL | Cerilliant |

| N-Desmethylcitalopram HCl | Methanol | 1.0 mg/mL | Cerilliant[9] |

It is important to note that the Cerilliant product is a solution, indicating that at the specified concentration, the compound is fully dissolved. This provides a lower limit for the solubility. The non-deuterated form, N-Desmethylcitalopram HCl, is available at a higher concentration of 1.0 mg/mL in methanol.[9] Given the minor structural difference, it is reasonable to infer that the solubility of the d3-labeled compound is also at least in this range. For practical purposes in preparing stock solutions for bioanalytical methods, these concentrations are typically more than sufficient.

Experimental Protocol for Solubility Determination: A Self-Validating System

For researchers who need to determine the solubility of rac-Demethyl Citalopram-d3 Hydrochloride in methanol with a high degree of accuracy, the shake-flask method is the gold standard.[10][11] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment

-

rac-Demethyl Citalopram-d3 Hydrochloride (solid)

-

Methanol (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of rac-Demethyl Citalopram-d3 Hydrochloride into a glass vial. An excess is visually confirmed by the presence of undissolved solid.

-

Add a known volume of methanol to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath, typically set to 25 °C.

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 72 hours.[10][11] To validate the equilibration time, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the supernatant from the solid, centrifuge the vial at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles. It is crucial to discard the initial portion of the filtrate to prevent dilution or adsorption effects from the filter itself.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of rac-Demethyl Citalopram-d3 Hydrochloride in methanol of known concentrations.

-

Accurately dilute the filtered supernatant with methanol to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV or HPLC-MS method.[12]

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of rac-Demethyl Citalopram-d3 Hydrochloride in methanol at the specified temperature.

-

Experimental Workflow Diagram

Caption: Shake-Flask Method for Solubility Determination.

Conclusion: Practical Implications for the Researcher

The high solubility of rac-Demethyl Citalopram-d3 Hydrochloride in methanol simplifies its use as an internal standard in analytical methodologies. Researchers can confidently prepare concentrated stock solutions that can be stored and subsequently diluted to create working solutions for spiking into biological samples. The provided experimental protocol offers a robust framework for laboratories that need to independently verify solubility or perform such measurements for other critical reagents. By understanding the physicochemical properties and following a rigorous experimental approach, scientists can ensure the accuracy and reliability of their analytical data in the crucial field of antidepressant drug monitoring and research.

References

-

PubChem. Citalopram. National Center for Biotechnology Information. [Link]

-

ResearchGate. The chemical structure of citalopram. ResearchGate. [Link]

-

Daicel Pharma Standards. Desmethyl citalopram hydrochloride. Daicel Chiral Technologies (India) Pvt. Ltd. [Link]

-

Pharmaffiliates. rac Demethyl Citalopram-d3 Hydrochloride. Pharmaffiliates. [Link]

-

Wikipedia. Desmethylcitalopram. Wikipedia. [Link]

-

Pharmaffiliates. Citalopram-impurities. Pharmaffiliates. [Link]

-

National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Library of Medicine. [Link]

-

PubChem. Desmethyl citalopram hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models. ResearchGate. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Academia.edu. Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Academia.edu. [Link]

-

Defense Technical Information Center. Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. DTIC. [Link]

-

Trade Science Inc. A stability-indicating LC method for citalopram hydrobromide. Tsi-journals.com. [Link]

Sources

- 1. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Desmethyl citalopram hydrochloride | C19H20ClFN2O | CID 46780600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Desmethylcitalopram HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 10. raytor.com [raytor.com]

- 11. benchchem.com [benchchem.com]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

Technical Whitepaper: Characterization and Analytical Application of rac-Demethylcitalopram-d3 Hydrochloride

Abstract

This technical guide provides a comprehensive structural and functional analysis of rac-Demethylcitalopram-d3 Hydrochloride (N-Desmethylcitalopram-d3 HCl), a stable isotope-labeled internal standard (IS) used in the quantification of Citalopram and its primary metabolite. Accurate application of this compound is critical for Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling of SSRIs. This document details the physicochemical properties, molecular stoichiometry, handling protocols, and mass spectrometry integration strategies necessary to ensure data integrity in regulated bioanalysis.

Module 1: Structural Specifications & Physicochemical Identity

Chemical Identity

rac-Demethylcitalopram-d3 Hydrochloride is the deuterated hydrochloride salt of N-Desmethylcitalopram (Norcitalopram). It is a racemic mixture, containing both the S-(+) and R-(-) enantiomers, mirroring the chirality of the parent drug Citalopram (Celexa).

-

Chemical Name: 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile-d3 Hydrochloride[1]

-

Synonyms: N-Desmethylcitalopram-d3 HCl, Norcitalopram-d3 HCl

-

Isotopic Labeling: The methyl group attached to the nitrogen is labeled with three deuterium atoms (

).

Quantitative Data Table

| Parameter | Specification | Notes |

| CAS Number | 1189650-18-7 | Specific to the HCl salt form.[2][3] |

| Molecular Formula (Salt) | Includes the hydrochloride counterion.[3] | |

| Molecular Weight (Salt) | 349.84 g/mol | Use this value for weighing powder. |

| Molecular Formula (Free Base) | The active moiety measured in MS. | |

| Molecular Weight (Free Base) | 313.39 g/mol | Use this value for molar concentration. |

| Salt-to-Base Ratio | 1.116 | Correction factor for stock preparation. |

| Appearance | Off-White to Pale Yellow Solid | Hygroscopic nature. |

| Solubility | Methanol, DMSO, Ethanol | Sparingly soluble in non-polar solvents. |

Structural Diagram (Metabolic Context)

The following diagram illustrates the metabolic pathway of Citalopram, highlighting the N-demethylation step where this analyte serves as the primary reference standard.

Figure 1: Metabolic pathway showing the formation of N-Desmethylcitalopram. The d3-labeled standard mimics the "Target Analyte" node.

Module 2: Analytical Application (LC-MS/MS)[5]

The Role of Deuterium Labeling

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the d3-analog serves as the ideal Internal Standard (IS).

-

Co-elution: The physicochemical properties of the d3-analog are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences the same matrix effects (ion suppression/enhancement) at the electrospray source.

-

Mass Shift: The substitution of

with-

Unlabeled Precursor: ~311.2 m/z (

) -

Labeled Precursor: ~314.2 m/z (

)

-

Cross-Talk Mitigation

A +3 Da shift is generally sufficient to avoid isotopic overlap (cross-talk) from the natural M+3 isotope of the unlabeled drug, provided the concentration range is within linear dynamic limits. However, researchers must verify that the fragmentation of the d3-IS does not produce a product ion identical to the unlabeled analyte.

Recommended MRM Transitions:

-

Analyte (Unlabeled): 311.2

262.1 (Loss of dimethylamine group components) -

Internal Standard (d3): 314.2

262.1 (Note: If the label is lost during fragmentation, the product ions may be identical. If the label is retained, the product ion will also shift).-

Critical Check: Ensure your transition retains the deuterated methyl group if you want a unique product ion, OR rely on the parent mass separation (Q1 resolution) if the product ions are shared.

-

Module 3: Experimental Protocol

Stock Solution Preparation

Objective: Prepare a primary stock solution of 1.0 mg/mL (free base equivalent).

Safety Precaution: Handle in a fume hood. The compound is toxic if swallowed or in contact with skin.

Protocol:

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (the salt is hygroscopic).

-

Weighing: Weigh 1.12 mg of rac-Demethylcitalopram-d3 Hydrochloride powder.

-

Why 1.12 mg? To achieve 1.0 mg of the active free base, we apply the correction factor:

.

-

-

Dissolution: Transfer to a volumetric flask and dissolve in 1.0 mL of Methanol (LC-MS Grade) .

-

Note: Methanol is preferred over Acetonitrile for initial solubility of the salt form.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C or lower. Stability is typically >2 years under these conditions.

Analytical Workflow Diagram

Figure 2: Standard Operating Procedure for integrating the d3-IS into bioanalytical workflows.

Module 4: Troubleshooting & Integrity Checks

Deuterium Isotope Effect

While rare in small alkyl labels, deuterium can slightly alter lipophilicity, potentially causing a slight shift in Retention Time (RT) compared to the unlabeled analyte.

-

Observation: If the d3-peak elutes slightly earlier than the d0-peak.

-

Resolution: This is acceptable as long as the shift is consistent. Ensure the integration window covers both peaks if they are not perfectly aligned, though in modern UPLC, they typically co-elute.

Handling the Hydrochloride Salt

The HCl salt is prone to absorbing atmospheric moisture.

-

Risk: Weighing "wet" powder results in a lower actual concentration of the drug than calculated.

-

Mitigation: If the container has been opened frequently, verify the concentration of the stock solution using Quantitative NMR (qNMR) or UV-Vis spectrophotometry against a certified reference standard before use in critical PK studies.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 162180, Desmethylcitalopram. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of rac-Demethylcitalopram-d3 Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the synthesis and purification of racemic (rac)-Demethylcitalopram-d3 Hydrochloride, a critical deuterated internal standard for the quantitative analysis of Desmethylcitalopram.[1][2] As the primary active metabolite of the widely prescribed antidepressant Citalopram, accurate quantification of Desmethylcitalopram is paramount in pharmacokinetic and metabolic studies.[3] This document outlines a robust synthetic strategy, details purification methodologies, and discusses analytical characterization, offering researchers and drug development professionals a practical guide grounded in established chemical principles.

Introduction: The Significance of Deuterated Internal Standards

In modern pharmaceutical analysis, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled internal standards are indispensable.[1] Rac-Demethylcitalopram-d3 Hydrochloride serves this purpose for the analysis of Desmethylcitalopram.[1][2] The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.[1] This co-eluting internal standard helps to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative bioanalytical methods.[1]

Desmethylcitalopram is the major active metabolite of Citalopram, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[3][4] The N-demethylation of Citalopram in the body leads to the formation of this metabolite.[3] Therefore, monitoring its concentration is crucial for understanding the parent drug's metabolism and pharmacokinetic profile.

This guide will focus on a common and efficient synthetic route to rac-Demethylcitalopram-d3 Hydrochloride, starting from a suitable precursor, followed by a detailed discussion of purification techniques to achieve the high purity required for an analytical reference standard.

Synthetic Strategy: N-Demethylation and Deuterium Labeling

A prevalent and effective method for the synthesis of N-Desmethylcitalopram involves the demethylation of Citalopram.[5] One established approach utilizes 1-chloroethyl chloroformate for this N-demethylation, which has been shown to produce the desired product in high yield.[5] To introduce the deuterium label, a subsequent N-alkylation step with a deuterated methyl source is required.

An alternative and more direct approach, which will be the focus of this guide, involves the synthesis of the precursor N,N-didesmethylcitalopram followed by a reductive amination with a deuterated formaldehyde equivalent. This method allows for the direct introduction of the trideuteromethyl group.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages: the preparation of the key intermediate, rac-N,N-Didesmethylcitalopram, and the subsequent reductive amination to introduce the d3-methyl group, followed by salt formation.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Desmethylcitalopram | C19H19FN2O | CID 162180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

what is rac Demethyl Citalopram-d3 Hydrochloride used for

An In-Depth Technical Guide to rac Demethyl Citalopram-d3 Hydrochloride: The Gold Standard for Bioanalytical Quantification

Introduction

Citalopram is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class, used in the treatment of major depressive disorder, obsessive-compulsive disorder, and panic disorder.[1][2][3] Upon administration, Citalopram is metabolized in the liver, primarily through N-demethylation, to its major active metabolite, Demethylcitalopram (also known as Desmethylcitalopram or DCIT).[4][5][6] The quantification of both the parent drug and its metabolites in biological matrices is fundamental to pharmacokinetic, bioequivalence, therapeutic drug monitoring, and toxicological studies.[7][8][9]

This guide provides a comprehensive technical overview of rac Demethyl Citalopram-d3 Hydrochloride , a critical tool for researchers and drug development professionals. We will explore its molecular characteristics, the scientific principles underpinning its use, and a detailed, field-proven protocol for its application as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. The focus is not merely on the procedural steps but on the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Core Concepts: The Rationale for a Deuterated, Racemic Internal Standard

The precision and accuracy of quantitative bioanalysis, especially using a powerful technique like LC-MS/MS, hinge on the ability to correct for inevitable variations during sample processing and analysis.[10][11] An ideal internal standard (IS) is the cornerstone of this correction.[12] rac Demethyl Citalopram-d3 Hydrochloride is engineered to be this ideal standard for its non-labeled counterpart, Demethylcitalopram, based on three key principles.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Liquid chromatography-mass spectrometry is susceptible to variability from multiple sources, including inconsistent sample recovery during extraction, matrix effects (where co-eluting endogenous compounds suppress or enhance analyte ionization), and fluctuations in instrument performance.[12][13] IDMS is the gold-standard technique to mitigate these issues. A known quantity of a stable isotope-labeled (SIL) version of the analyte is spiked into every sample, calibrator, and quality control at the very beginning of the workflow.[12][14] Because the SIL internal standard is chemically and physically almost identical to the analyte, it experiences the same losses during extraction and the same matrix effects during ionization.[13][15] By calculating the ratio of the analyte's MS signal to the internal standard's MS signal, these variations are effectively normalized, leading to highly accurate and precise quantification.[13]

Why Deuterated? The Advantage of Stable Isotope Labeling

rac Demethyl Citalopram-d3 Hydrochloride is a stable isotope-labeled compound where three hydrogen atoms on the methylamino group have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[16][17]

-

Causality: This substitution is chemically minor and does not significantly alter the compound's polarity, solubility, or chromatographic retention time.[12][14] Therefore, it co-elutes perfectly with the native Demethylcitalopram.[15] However, the addition of three neutrons results in a mass increase of approximately 3 Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify the analyte and the internal standard simultaneously and without interference, despite them arriving at the detector at the same time.[13] This co-elution is critical because it ensures both compounds are subjected to the exact same matrix effects at the exact same moment.[14]

Why Racemic? The Importance of Stereochemistry

Citalopram is a chiral molecule and is administered as a racemate, a 1:1 mixture of its two non-superimposable mirror images: the (S)- and (R)-enantiomers.[2][4] Metabolism to Demethylcitalopram maintains this chirality.[7][18] The antidepressant activity is primarily attributed to the S-enantiomer.[6][7]

-

Causality: For most pharmacokinetic and toxicological studies where the total concentration of the metabolite is the required endpoint, a racemic internal standard is essential. Using a single enantiomer as an internal standard for a racemic analyte could introduce quantification errors if there were any unforeseen chiral-selective effects during sample preparation or analysis. The rac designation ensures that the internal standard is a 1:1 mixture of the (S)-d3 and (R)-d3 enantiomers, perfectly mirroring the nature of the analyte being measured and thus providing the most accurate quantification of the total Demethylcitalopram concentration.[7][19]

Physicochemical Properties and Data

A clear understanding of the compound's properties is essential for its proper handling and use in method development.

| Property | rac Demethyl Citalopram-d3 | rac Demethyl Citalopram (Analyte) |

| Alternate Names | 1-[3-(Methylamino-d3)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile Hydrochloride[16] | 1-(4-fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride[20] |

| CAS Number | 1189650-18-7[16][17][21] | 97743-99-2[20] |

| Molecular Formula | C₁₉H₁₆D₃FN₂O·HCl[16] | C₁₉H₁₉FN₂O (Free Base)[20] |

| Molecular Weight | 349.84 g/mol [16][17] | 346.12 g/mol (Salt)[20] |

| Mass Shift (Δm/z) | +3 | N/A |

| Appearance | Off-White to Pale Yellow Solid[21] | N/A |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere[21] | N/A |

Application: A Validated Bioanalytical Workflow using LC-MS/MS

This section outlines a robust, self-validating protocol for the quantification of racemic Demethylcitalopram in human plasma, a common application in clinical and pharmaceutical research.[22]

Metabolic Pathway Context

The analytical method targets the product of a primary metabolic pathway for Citalopram. Understanding this context is crucial for interpreting pharmacokinetic data.

Bioanalytical Workflow Overview

The entire process, from sample receipt to final concentration calculation, follows a systematic and validated sequence.

Step-by-Step Experimental Protocol

This protocol is a representative example and must be fully validated according to regulatory guidelines such as those from the FDA or EMA before use in regulated studies.[11][23]

1. Preparation of Standards

-

Causality: Accurate standard preparation is the foundation of accurate quantification. Using certified reference materials is mandatory for regulated environments.

-

1.1. Stock Solutions: Prepare 1 mg/mL stock solutions of both Demethylcitalopram (analyte) and rac Demethyl Citalopram-d3 HCl (IS) in methanol.

-

1.2. Working Solutions: Serially dilute the stock solutions to create intermediate working solutions for spiking the calibration curve and quality controls. A typical IS working concentration might be 100 ng/mL.

-

1.3. Calibration Curve: In a set of polypropylene tubes, spike blank control plasma with the analyte working solutions to create a calibration curve with 8-10 non-zero concentration levels. A typical range for Demethylcitalopram could be 0.5 to 200 ng/mL.

-

1.4. Quality Controls (QCs): Prepare QCs in blank control plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

2. Sample Preparation (Protein Precipitation)

-

Causality: This step rapidly removes the majority of plasma proteins, which would otherwise foul the analytical column and ion source. Acetonitrile is an efficient precipitating agent for this purpose.

-

2.1. Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

2.2. Add 20 µL of the IS working solution (e.g., 100 ng/mL) to every tube except for the blank matrix sample. Vortex briefly.

-

2.3. Add 300 µL of ice-cold acetonitrile to each tube.

-

2.4. Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

2.5. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

2.6. Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

2.7. Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

-

2.8. Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Methanol with 0.1% formic acid). Vortex to mix.

3. Chromatographic Separation (LC)

-

Causality: The goal of chromatography is to separate the analyte from other endogenous components of the extracted sample to minimize matrix effects and ensure specificity. A C18 reversed-phase column is suitable for retaining and separating a moderately polar compound like Demethylcitalopram.

-

Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient might start at 20% B, ramp to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.

-

Injection Volume: 5 µL.

4. Mass Spectrometric Detection (MS/MS)

-

Causality: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This specific "transition" acts as a highly selective filter for the analyte.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Demethylcitalopram | 311.1 | ~109.1 | Quantifier transition |

| (Analyte) | 311.1 | ~134.1 | Qualifier transition (for identity confirmation) |

| Demethyl Citalopram-d3 | 314.1 | ~112.1 | Internal Standard transition |

| (Note: Exact m/z values should be optimized experimentally on the specific instrument used.) |

Data Analysis and System Validation

-

Trustworthiness: The validity of the entire protocol rests on a rigorous data analysis and validation framework.

-

Quantification: The concentration of Demethylcitalopram in each sample is determined by calculating the peak area ratio (Analyte/IS) and interpolating this value against the linear regression of the calibration curve.

-

Calibration Curve: The curve must demonstrate linearity, typically with a coefficient of determination (R²) of ≥ 0.99. Each back-calculated calibrator concentration should be within ±15% of its nominal value (±20% for the LLOQ).

-

Accuracy and Precision: The mean concentration of the QC samples (at least 6 replicates per level) must be within ±15% of their nominal values (accuracy), and the coefficient of variation (%CV) must be ≤15% (precision). These criteria must be met for intra-batch and inter-batch analyses to prove the method is robust and reproducible.

Conclusion

rac Demethyl Citalopram-d3 Hydrochloride is far more than a simple chemical reagent; it is an enabling tool for high-integrity scientific research. Its design—incorporating stable isotope labeling and appropriate stereochemistry—directly addresses the inherent challenges of quantitative bioanalysis. By serving as an ideal internal standard, it allows researchers in pharmacology, clinical diagnostics, and drug development to generate precise, accurate, and reproducible data on the metabolism of Citalopram. The application of this standard within a rigorously validated LC-MS/MS workflow, as described in this guide, represents a self-validating system that ensures data trustworthiness, underpinning critical decisions in both preclinical and clinical settings.

References

-

Wikipedia. (2024). Selective serotonin reuptake inhibitor. Retrieved from [Link]

-

Wikipedia. (2024). Citalopram. Retrieved from [Link]

-

Patel, K., & Feifel, D. (2001). Citalopram--a review of pharmacological and clinical effects. The Canadian Journal of Psychiatry, 46(6), 527-533. [Link]

-

Marken, P. A., & Pies, R. W. (2000). Citalopram in the treatment of depression. The Annals of Pharmacotherapy, 34(6), 753-764. [Link]

-

National Center for Biotechnology Information. (n.d.). Citalopram. StatPearls. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Ji, Y., et al. (2014). Citalopram and escitalopram plasma drug and metabolite concentrations: genome-wide associations. British Journal of Clinical Pharmacology, 78(2), 373-383. [Link]

-

Hasnain, M. S., et al. (2021). QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma. Journal of Chromatographic Science, 59(9), 835-844. [Link]

-

Lanças, F. M., et al. (2008). Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics. Biomedical Chromatography, 22(5), 494-501. [Link]

-

ClinicalTrials.gov. (2019). Citalopram and Stress Reactivity. Retrieved from [Link]

-

PharmGKB. (n.d.). Citalopram and Escitalopram Pathway, Pharmacokinetics. Retrieved from [Link]

-

Al-Abri, O. S., et al. (2023). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 28(19), 6825. [Link]

-

Iheanacho, C., et al. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Development in Pharmacy and Life Sciences, 4(6), 1803-1808. [Link]

-

CUNY Academic Works. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Retrieved from [Link]

-

BioPharma Services Inc. (n.d.). Citalopram Hydrochloride – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

Concheiro, M., et al. (2010). LC–MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium. Analytical and Bioanalytical Chemistry, 398(3), 1339-1348. [Link]

-

Al-Qudah, M., et al. (2023). Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. Pharmaceutics, 15(7), 1957. [Link]

-

Sidhu, J., et al. (1997). Single-dose pharmacokinetics of citalopram in patients with moderate renal insufficiency or hepatic cirrhosis compared with healthy subjects. European Journal of Clinical Pharmacology, 53(2), 147-152. [Link]

-

Tournel, G., et al. (2011). Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites. Journal of Chromatographic Science, 49(1), 1-10. [Link]

-

Taylor & Francis Online. (n.d.). Desmethylcitalopram – Knowledge and References. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

Stahl, S. M. (1998). Citalopram therapy for depression: a review of 10 years of European experience and data from U.S. clinical trials. The Journal of Clinical Psychiatry, 59(Suppl 15), 5-13. [Link]

-

Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. Journal of Analytical and Bioanalytical Techniques. [Link]

-

Lewis, R. J., et al. (2012). Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. Defense Technical Information Center. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Meyer, M. R., et al. (2013). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases. Analytical and Bioanalytical Chemistry, 405(20), 6437-6444. [Link]

-

Reddit. (2022). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]

-

Rochat, B., et al. (1995). Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Therapeutic Drug Monitoring, 17(3), 273-279. [Link]

Sources

- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Citalopram - Wikipedia [en.wikipedia.org]

- 3. Citalopram--a review of pharmacological and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single-dose pharmacokinetics of citalopram in patients with moderate renal insufficiency or hepatic cirrhosis compared with healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alliedacademies.org [alliedacademies.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. youtube.com [youtube.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. texilajournal.com [texilajournal.com]

- 16. rac Demethyl Citalopram-d3 Hydrochloride | CAS 1189650-18-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. ClinPGx [clinpgx.org]

- 19. researchgate.net [researchgate.net]

- 20. Desmethyl citalopram hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 21. pharmaffiliates.com [pharmaffiliates.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]

Methodological & Application

Application Note: High-Performance Bioanalysis of Demethylcitalopram in Plasma Using rac-Demethyl Citalopram-d3 Hydrochloride

Abstract

This application note details a robust, validated protocol for the quantification of N-desmethylcitalopram (norcitalopram) in human plasma using rac-Demethyl Citalopram-d3 Hydrochloride as the stable isotope-labeled internal standard (SIL-IS). Designed for high-throughput therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, this method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve high sensitivity (LLOQ: 1.0 ng/mL) and specificity. Key focus areas include overcoming matrix effects in plasma, optimizing the deuterium isotope effect during chromatography, and ensuring compliance with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

Introduction & Clinical Context

Citalopram is a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) used for major depressive disorder.[1] It is metabolized primarily by CYP2C19 and CYP3A4 into its major active metabolite, N-desmethylcitalopram (DCIT) .

Why Measure Demethylcitalopram?

While Citalopram is the parent drug, DCIT accumulates in plasma at concentrations 30–50% of the parent compound. In poor metabolizers (CYP2C19 variants), the ratio of Citalopram to DCIT shifts dramatically. Accurate quantification of both is essential for:

-

Phenotyping: Assessing CYP2C19 metabolic status.

-

Toxicity Monitoring: High levels of DCIT are associated with QT interval prolongation.

The Role of rac-Demethyl Citalopram-d3

Bioanalysis in plasma is plagued by matrix effects —unseen components (phospholipids, salts) that suppress or enhance ionization.

-

The Solution: rac-Demethyl Citalopram-d3 is chemically identical to the analyte but mass-shifted (+3 Da). It co-elutes (or nearly co-elutes) with the analyte, experiencing the same matrix suppression at the exact same moment, thereby normalizing the signal response.

-

Chirality: Since Citalopram is administered as a racemate (or as S-citalopram/Escitalopram), the metabolite also exists as enantiomers.[1] Using a racemic IS ensures that both R- and S- metabolites are compensated equally if a non-chiral column is used.

Chemical & Physical Properties[2][3]

| Property | Analyte (Demethylcitalopram) | Internal Standard (rac-Demethyl Citalopram-d3) |

| CAS Number | 97743-99-2 | 1189650-18-7 |

| Molecular Formula | C | C |

| Molecular Weight | 346.8 g/mol (Salt) | 349.9 g/mol (Salt) |

| Isotopic Purity | N/A | |

| Solubility | Methanol, DMSO, Water | Methanol (10 mg/mL), DMSO |

| Stability | Hygroscopic; store desiccant | Stable |

Visualizing the Science

Metabolic Pathway & Analytical Target

The following diagram illustrates the metabolic cascade and where the Internal Standard fits into the quantification logic.

Caption: Metabolic conversion of Citalopram to N-Desmethylcitalopram and the application of the d3-IS for signal normalization.

Experimental Protocol

Reagents & Materials

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Formate (AmForm).

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

Stock Solution Preparation

Critical Step: The hydrochloride salt adds mass. Correct for the salt factor (MW Salt / MW Free Base) when calculating free base concentration.

-

IS Stock (1.0 mg/mL): Dissolve 1.0 mg of rac-Demethyl Citalopram-d3 HCl in 1.0 mL Methanol. Vortex for 1 min.

-

IS Working Solution (500 ng/mL): Dilute the IS Stock 1:2000 in 50:50 Methanol:Water. Prepare fresh weekly.

-

Analyte Stock: Prepare Demethylcitalopram similarly. Create a calibration curve (1.0 – 500 ng/mL) in plasma.

Sample Preparation: Protein Precipitation (PPT)

PPT is chosen for speed and high recovery of polar metabolites.

-

Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.

-

Spike IS: Add 20 µL of IS Working Solution (500 ng/mL). Vortex gently.

-

Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Mix: Vortex vigorously for 2 minutes.

-

Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a clean plate.

-

Dilute (Optional): Add 100 µL of Water (0.1% FA) to match initial mobile phase conditions (improves peak shape).

LC-MS/MS Conditions

Chromatography:

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Vol: 5 µL.

| Time (min) | % B | Description |

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Loading |

| 3.0 | 90 | Gradient Ramp |

| 3.5 | 90 | Wash |

| 3.6 | 10 | Re-equilibration |

| 5.0 | 10 | Stop |

Mass Spectrometry (ESI Positive Mode):

-

Source Temp: 500°C

-

Capillary Voltage: 3.5 kV

-

Desolvation Gas: 1000 L/hr

MRM Transitions (Quantification):

| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| Demethylcitalopram | 311.2 | 109.0 | 30 | Quantifier |

| 311.2 | 262.1 | 18 | Qualifier | |

| Demethylcitalopram-d3 | 314.2 | 109.0 | 30 | IS Quantifier |

Note: The 109.0 fragment corresponds to the fluorophenyl moiety. The 262.1 fragment corresponds to the isobenzofuran core. Both are stable. 109.0 is generally more sensitive.

Analytical Workflow Diagram

Caption: Step-by-step Protein Precipitation (PPT) workflow for plasma extraction.

Method Validation Criteria (FDA/ICH M10)

To ensure scientific integrity, the method must meet these specific criteria:

-

Selectivity: Analyze 6 lots of blank plasma. No interference at the retention time of Analyte or IS should exceed 20% of the LLOQ response (5% for IS).

-

Linearity:

. Weighting factor -

Accuracy & Precision:

-

Intra-run & Inter-run CV% must be

(20% at LLOQ). -

Accuracy must be within

of nominal (20% at LLOQ).

-

-

Matrix Effect (ME): Calculate using the equation:

-

The IS (d3) should track the ME of the analyte. If the Analyte has -40% suppression, the IS should also have ~-40% suppression, yielding a normalized ratio close to 1.0.

-

Expert Insights & Troubleshooting

The Deuterium Isotope Effect

Deuterium is slightly more lipophilic than hydrogen. On high-efficiency C18 columns, rac-Demethyl Citalopram-d3 may elute 0.05–0.1 min earlier than the non-labeled analyte.

-

Risk: If integration windows are too tight, you may clip the IS peak.

-

Action: Ensure the retention time window in your processing method is wide enough (e.g.,

min) to capture this shift.

Cross-Talk (IS Interference)

Always run a "Zero Sample" (Blank Matrix + IS only).

-

Check for signal in the Analyte channel (311.2 -> 109.0).

-

If a peak appears, your IS contains non-labeled impurities (d0). High-quality IS should have < 0.5% d0 contribution. If > 20% of LLOQ, you must purchase a higher purity standard or raise your LLOQ.

Carryover

Citalopram and its metabolites are "sticky" amines.

-

Symptom:[1][4][5][6][7] Ghost peaks in blank samples after a high calibrator.

-

Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . The acid ensures the amine stays charged and soluble; the isopropanol removes hydrophobic adsorption.

References

-

FDA. (2018).[8][9] Bioanalytical Method Validation Guidance for Industry.[8][7][9][10] U.S. Department of Health and Human Services.[8][7] [Link]

-

Rochat, B., et al. (2018). Simultaneous determination of citalopram, its metabolites, and other antidepressants in plasma by LC-MS/MS.[6] Clinical Chemistry and Laboratory Medicine.[4][6][11] (Contextual grounding for LC-MS conditions).

-

ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[8] [Link]

Sources

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. caymanchem.com [caymanchem.com]

- 3. rac Demethyl Citalopram-d3 Hydrochloride | CAS 1189650-18-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Bioavailability investigation of two different oral formulations of citalopram, a so-called 'second generation' antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. researchgate.net [researchgate.net]

- 9. nebiolab.com [nebiolab.com]

- 10. hhs.gov [hhs.gov]

- 11. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

rac Demethyl Citalopram-d3 Hydrochloride solution preparation for analysis

Abstract & Scope

This application note details the rigorous preparation, handling, and verification of rac-N-Desmethylcitalopram-d3 (Hydrochloride) for use as a Stable Isotope Labeled Internal Standard (SIL-IS). Designed for bioanalytical researchers, this protocol addresses the specific physicochemical challenges of this metabolite—specifically its salt stoichiometry, solubility profile, and isotopic stability.

Why This Matters:

Chemical Identity & Properties

| Property | Detail |

| Compound Name | rac-N-Desmethylcitalopram-d3 Hydrochloride |

| Synonyms | Norcitalopram-d3; 1-(3-Aminopropyl-d3)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile |

| CAS Number | 1189650-18-7 (Salt) / 1189490-71-8 (Free Base) |

| Molecular Formula | C₁₉H₁₆D₃FN₂O[1][2][3][4][5][6][7] · HCl |

| MW (Salt) | ~349.84 g/mol (Check specific CoA) |

| MW (Free Base) | ~313.38 g/mol |

| Solubility | Methanol (High), DMSO (High), Water (Moderate - pH dependent) |

| pKa | ~9.5 (Amine) |

| Storage | -20°C (Solution), -20°C to -80°C (Powder), Protected from light |

Critical Calculation: Salt Correction